molecular formula C12H19NO5 B12989534 7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B12989534
M. Wt: 257.28 g/mol
InChI Key: MMWLYNIDGURLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a specialized compound used primarily in research settings. It is known for its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized in the synthesis of various chemical and biological molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the Boc group, typically using strong acids like trifluoroacetic acid (TFA).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: TFA

    Substitution: TsCl, base (e.g., pyridine)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Deprotected amines

    Substitution: Tosylates or other substituted derivatives

Scientific Research Applications

7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The bicyclic structure provides rigidity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
  • 7-tert-butoxycarbonyl-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Uniqueness

7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its hydroxyl group, which provides additional reactivity compared to similar compounds. This allows for a broader range of chemical transformations and applications in research and industry.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)

InChI Key

MMWLYNIDGURLNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O

Origin of Product

United States

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